N-(3,4-dimethoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
N-(3,4-dimethoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic amide derivative characterized by a unique spiro[cyclopentane-1,3'-isoquinoline] core. Its synthesis typically involves coupling reactions using reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) to activate carboxylic acid intermediates, followed by deprotection steps (e.g., HCl in 1,4-dioxane) to yield the final product . Structural elucidation relies on advanced spectroscopic techniques, including $ ^1H $-NMR, $ ^{13}C $-NMR, IR, and mass spectrometry, which confirm the presence of key functional groups such as the dimethoxyphenyl ring, methoxyethyl chain, and carboxamide moiety .
Properties
Molecular Formula |
C25H30N2O5 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C25H30N2O5/c1-30-15-14-27-24(29)19-9-5-4-8-18(19)22(25(27)12-6-7-13-25)23(28)26-17-10-11-20(31-2)21(16-17)32-3/h4-5,8-11,16,22H,6-7,12-15H2,1-3H3,(H,26,28) |
InChI Key |
ADLWNUHSBWHRMT-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the spiro linkage and subsequent functionalization of the aromatic ring with methoxy groups. Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential to monitor the progress of the reactions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized derivatives with varying properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic applications.
Industry: Utilizing its unique structural features in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related spirocyclic and carboxamide derivatives, emphasizing synthetic routes, substituent effects, and physicochemical properties.
Structural Analogues with Spiro[cyclopentane-1,3'-isoquinoline] Cores
2.1.1. 2′-Cyclohexyl-1′-oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid ()
- Key Differences : Replaces the methoxyethyl and carboxamide groups with a cyclohexyl substituent and carboxylic acid.
- Spectral Data : Lacks the characteristic $ \text{N-H} $ stretch (~3300 cm$ ^{-1} $) observed in carboxamides, as seen in the target compound’s IR spectrum .
2.1.2. 2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid ()
- Key Differences : Features an isobutyl chain instead of methoxyethyl, altering steric bulk and lipophilicity.
- Implications : The branched isobutyl group may hinder binding to sterically sensitive targets compared to the linear methoxyethyl chain in the target compound.
Carboxamide Derivatives with Varied Cores
2.2.1. N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()
- Core Structure: Cyclopropane ring instead of spirocyclic isoquinoline.
- Synthetic Route: Prepared via radical addition of 4-methoxyphenol to cyclopropene precursors, yielding diastereomers with a 23:1 ratio .
- Activity : The cyclopropane core introduces rigidity, which may enhance target selectivity but reduce conformational flexibility compared to the spirocyclic system.
(S)-2-cyclopentyl-N-((1-ethylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide ()
- Core Structure: Pyridoindole instead of isoquinoline.
- Substituents : A pyrrolidinylmethyl group replaces the dimethoxyphenyl ring.
- Synthetic Route : Reductive amination with sodium triacetoxyborohydride, contrasting with the HATU-mediated coupling used for the target compound .
Substituent Effects on Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
